![molecular formula C20H20FN5O2 B10991087 3-{(2S)-1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10991087.png)
3-{(2S)-1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-{(1S)-2-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic molecule that features a benzotriazinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzotriazinone core One common method involves the cyclization of an appropriate hydrazine derivative with a suitable carboxylic acid or ester
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow processes and the use of automated reactors to ensure consistency and efficiency. Key considerations would include the selection of solvents, catalysts, and reaction conditions that maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone core, potentially converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, the compound’s fluorophenyl and piperazine moieties are of interest due to their known interactions with biological targets. These features make the compound a candidate for drug development, particularly in the design of molecules that can cross the blood-brain barrier.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. The presence of the fluorophenyl group suggests possible activity as a central nervous system agent, while the piperazine ring is often found in compounds with antipsychotic or antidepressant properties.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or materials science. Its unique structure allows for applications in various fields, including the synthesis of novel polymers or as a precursor in the manufacture of specialty chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{(1S)-2-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE
- 3-{(1S)-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE
Uniqueness
Compared to these similar compounds, the fluorophenyl derivative is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and biological activity. Fluorine’s high electronegativity and small size allow it to influence the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds.
3-{(1S)-2-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C20H20FN5O2 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
3-[(2S)-1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C20H20FN5O2/c1-14(26-20(28)17-4-2-3-5-18(17)22-23-26)19(27)25-12-10-24(11-13-25)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
ONSLTOHVHAGQLC-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)N3C(=O)C4=CC=CC=C4N=N3 |
Kanonische SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)N3C(=O)C4=CC=CC=C4N=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


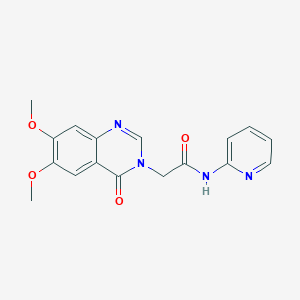
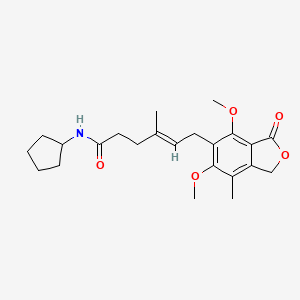
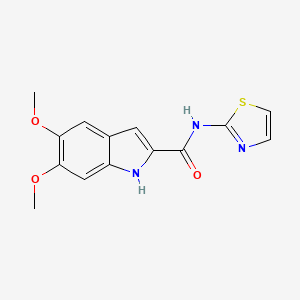
![N-(2-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10991035.png)

![4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10991048.png)
![N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10991050.png)
![methyl (2E)-5-benzyl-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10991053.png)
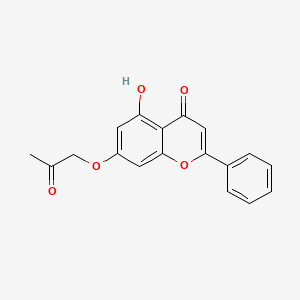
![Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10991061.png)
![8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10991069.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B10991070.png)
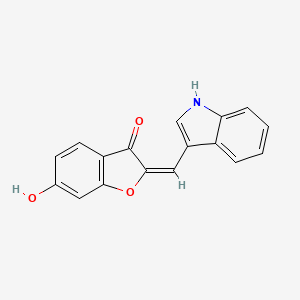
![N-[5-(acetylamino)-2-methoxyphenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B10991090.png)
